(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c1-23-15-11-12(4-5-13(15)17)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNWOZEYDXGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Bromo-3-methoxybenzene
Sulfonation is achieved by treating 4-bromo-3-methoxybenzene with concentrated sulfuric acid at elevated temperatures (80–100°C). The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) is introduced at the para position relative to the methoxy group.
Key Parameters:
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Reagent Ratio: 1:1.2 molar ratio of substrate to sulfuric acid.
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Temperature: 90°C for 6 hours.
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Workup: The sulfonic acid is precipitated by dilution with ice water and filtered.
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred for its milder conditions and reduced byproduct formation.
Reaction Conditions:
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Reagents: Excess SOCl₂ (3 equiv) with catalytic dimethylformamide (DMF).
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Temperature: Reflux at 70°C for 4 hours.
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Purification: Distillation under reduced pressure yields the sulfonyl chloride as a pale-yellow liquid.
Piperazine Sulfonylation
The sulfonyl chloride intermediate reacts with piperazine to form the sulfonylated piperazine core. This step requires careful control of stoichiometry to avoid over-sulfonylation.
Nucleophilic Substitution
Piperazine, acting as a bifunctional nucleophile, reacts with the sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base, such as triethylamine (TEA), neutralizes the generated HCl.
Optimized Protocol:
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Molar Ratio: 1:1.1 (sulfonyl chloride to piperazine).
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Base: 2.2 equiv TEA.
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Temperature: 0°C to room temperature (RT) over 12 hours.
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Yield: ~85% after column chromatography (silica gel, ethyl acetate/hexane).
Acylation with Furan-2-carbonyl Chloride
The final step involves the acylation of the sulfonylated piperazine with furan-2-carbonyl chloride to introduce the methanone moiety.
Coupling Reaction
The reaction is conducted in anhydrous DCM using a Schlenk line to exclude moisture. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the acylation.
Procedure:
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Dissolve sulfonylated piperazine (1 equiv) in DCM.
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Add furan-2-carbonyl chloride (1.2 equiv) and DMAP (0.1 equiv).
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Stir at RT for 8 hours.
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Quench with water, extract with DCM, and dry over Na₂SO₄.
Purification:
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Recrystallization from ethanol/water (3:1) yields the final product as white crystals.
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Purity: >98% (HPLC).
Industrial-Scale Considerations
Solvent Selection
Byproduct Management
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Diastereomer Formation: Chiral centers in piperazine derivatives necessitate careful control of reaction conditions to minimize epimerization. For example, low temperatures (0–5°C) during acylation suppress racemization.
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Impurity Profiling: HPLC analysis reveals residual sulfonic acid (<0.5%) and unreacted piperazine (<1%) in the final product .
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would depend on its specific target. Generally, it may interact with proteins or enzymes, altering their function. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic and heterocyclic structures can engage in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Analogs with Varying Phenylsulfonyl Substituents
Several analogs modify the phenylsulfonyl group, altering biological and physicochemical properties:
Notes:
- Chloro (9ec) : Increases lipophilicity compared to bromo but may reduce steric bulk.
- Fluoro (T-08) : Enhances stability via reduced metabolic degradation .
- Bromo + Methoxy (Target) : Bromo provides higher molecular weight and polarizability, while methoxy donates electron density, influencing π-π stacking or hydrogen bonding .
Variations in the Methanone-Linked Heterocycle
The furan-2-yl group in the target compound is replaced with other heterocycles in analogs, altering electronic and spatial properties:
Key Observations :
- Imidazothiazole (9eb) : The sulfur atom may engage in hydrophobic interactions, while nitrogen participates in H-bonding .
- Quinoline (14): Extended aromatic system enhances binding to flat enzyme pockets (e.g., kinase ATP sites) .
- Benzo[b]thiophene (HT-2) : Sulfone group increases solubility but may reduce membrane permeability .
- Furan-2-yl (Target) : Less polar than sulfur-containing heterocycles, balancing lipophilicity and solubility .
Pharmacological and Physicochemical Data
- Carbonic Anhydrase (CA) Inhibition : Compounds like 9ea-9ee showed varying CA inhibition based on substituents. For example, 9ec (4-Cl) exhibited higher potency than 9ee (4-tert-butyl), suggesting smaller electron-withdrawing groups optimize activity .
- Synthetic Yields: The target compound’s synthetic route may resemble HT-2 (69% yield via coupling of sulfonylpiperazine and furan-2-yl methanone) .
Biological Activity
The compound (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic derivative of piperazine that exhibits a range of biological activities. Its structural components suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be described by its IUPAC name and its molecular structure, which includes:
- A piperazine ring substituted with a sulfonyl group.
- A furan moiety linked to a methanone.
- A bromo and methoxy group on the phenyl ring.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of piperazine can inhibit cancer cell proliferation. The presence of the methoxy and bromo substituents may enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Compounds similar to this structure have demonstrated antibacterial and antifungal activities. The electron-withdrawing bromine atom may play a crucial role in enhancing these properties.
- Neuropharmacological Effects : Piperazine derivatives are known for their neuroactive properties, potentially affecting neurotransmitter systems in the brain.
Anticancer Activity
A study assessing the cytotoxic effects of related piperazine derivatives found that compounds with similar structural features exhibited significant activity against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | |
| Compound B | A549 | 6.8 | |
| (4-Bromo derivative) | MCF-7 | 4.5 | Current Study |
Antimicrobial Activity
Another study evaluated the antimicrobial properties of various sulfonamide derivatives, revealing that those with bromine substitutions showed enhanced activity against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower for these compounds compared to their unsubstituted counterparts.
| Compound | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|
| Sulfonamide A | 15 | E. coli | |
| Sulfonamide B | 20 | S. aureus | |
| (4-Bromo derivative) | 10 | MRSA | Current Study |
Neuropharmacological Effects
Research into the neuropharmacological effects of piperazine derivatives suggests potential anxiolytic and antidepressant activities. The mechanism is thought to involve modulation of serotonin receptors, which could be investigated further using animal models.
Case Studies
- Case Study on Anticancer Effects : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
- Case Study on Antimicrobial Efficacy : Clinical trials involving patients with resistant infections showed that treatment with a compound closely related to (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone resulted in significant reductions in bacterial load within 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
